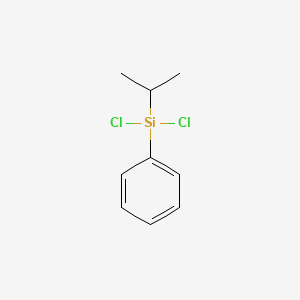
Dichloro(phenyl)(propan-2-yl)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dichloro(phenyl)(propan-2-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two chlorine atoms, a phenyl group, and a propan-2-yl group
准备方法
Synthetic Routes and Reaction Conditions
Dichloro(phenyl)(propan-2-yl)silane can be synthesized through several methods. One common approach involves the reaction of phenylsilane with propan-2-yl chloride in the presence of a catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bonds.
Another method involves the hydrosilylation of phenylacetylene with dichlorosilane in the presence of a platinum catalyst. This reaction is carried out under an inert atmosphere to avoid oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, this compound is produced using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, ensures the production of high-quality this compound suitable for various applications.
化学反应分析
Types of Reactions
Dichloro(phenyl)(propan-2-yl)silane undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alkoxides, amines, or thiols.
Hydrolysis: In the presence of water, the silicon-chlorine bonds hydrolyze to form silanols and hydrochloric acid.
Oxidation: The phenyl group can undergo oxidation reactions to form phenol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium alkoxides, primary and secondary amines, and thiols. These reactions are typically carried out in anhydrous solvents such as tetrahydrofuran or dichloromethane.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous solutions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve selective oxidation.
Major Products Formed
Substitution Reactions: The major products are the corresponding substituted silanes, such as alkoxysilanes, aminosilanes, and thiolsilanes.
Hydrolysis: The primary products are silanols and hydrochloric acid.
Oxidation: The major products include phenol derivatives and silanols.
科学研究应用
Dichloro(phenyl)(propan-2-yl)silane has several scientific research applications, including:
Organic Synthesis: It is used as a precursor for the synthesis of various organosilicon compounds, which are valuable intermediates in organic synthesis.
Materials Science: It is employed in the preparation of silicon-based materials, such as siloxanes and silanes, which have applications in coatings, adhesives, and sealants.
Catalysis: this compound is used as a ligand in transition metal catalysis, facilitating various chemical transformations.
Biological Research: It is investigated for its potential use in drug delivery systems and as a component in bioactive materials.
作用机制
The mechanism of action of dichloro(phenyl)(propan-2-yl)silane involves its ability to form stable bonds with various nucleophiles, making it a versatile reagent in organic synthesis. The silicon atom’s ability to form strong bonds with oxygen, nitrogen, and sulfur atoms allows for the formation of a wide range of organosilicon compounds. Additionally, the phenyl and propan-2-yl groups provide steric and electronic effects that influence the reactivity and selectivity of the compound in various reactions.
相似化合物的比较
Similar Compounds
Dichloromethylsilane: Similar in structure but with a methyl group instead of a phenyl group.
Dichlorophenylsilane: Lacks the propan-2-yl group, making it less sterically hindered.
Dichlorodimethylsilane: Contains two methyl groups instead of a phenyl and propan-2-yl group.
Uniqueness
Dichloro(phenyl)(propan-2-yl)silane is unique due to the combination of the phenyl and propan-2-yl groups attached to the silicon atom. This combination provides a balance of steric hindrance and electronic effects, making it a versatile reagent in various chemical reactions. The presence of the phenyl group also enhances the compound’s stability and reactivity compared to other similar compounds.
属性
CAS 编号 |
790234-74-1 |
|---|---|
分子式 |
C9H12Cl2Si |
分子量 |
219.18 g/mol |
IUPAC 名称 |
dichloro-phenyl-propan-2-ylsilane |
InChI |
InChI=1S/C9H12Cl2Si/c1-8(2)12(10,11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI 键 |
FGWXDFWPKXPWND-UHFFFAOYSA-N |
规范 SMILES |
CC(C)[Si](C1=CC=CC=C1)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(7S)-7-[(Benzenesulfinyl)methyl]-7-methyl-1,4-dioxaspiro[4.4]nonane](/img/structure/B14229226.png)
![4-[4-Methyl-3-(trifluoromethyl)phenyl]piperazine-1-carbonitrile](/img/structure/B14229230.png)
![2-(5-methylthiophen-2-yl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14229232.png)
![1-Piperidinecarboxylic acid, 3-(2-iodo-5-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-, 1,1-dimethylethyl ester](/img/structure/B14229242.png)
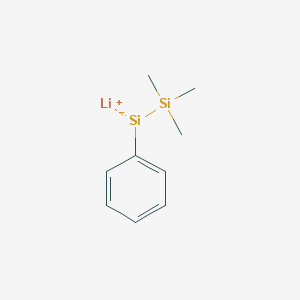
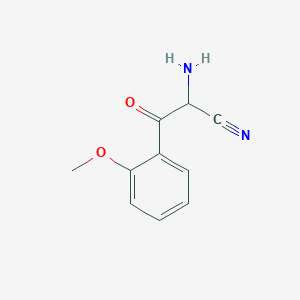

![3-(3-Ethyl-1,2,4-oxadiazol-5-yl)-1-oxo-1lambda~5~-azabicyclo[2.2.1]heptane](/img/structure/B14229277.png)
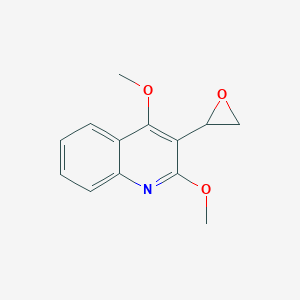
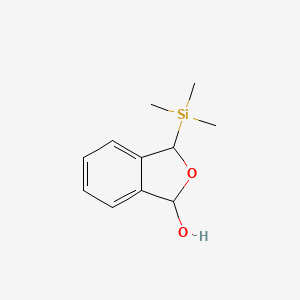
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(1-methyl-1H-pyrrol-2-yl)-](/img/structure/B14229294.png)
![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2S,3R)-](/img/structure/B14229307.png)
![2-{3-[4-(Acridine-9-carbonyl)piperazin-1-YL]phenyl}-2-chloroethyl carbonate](/img/structure/B14229308.png)
![1H-Indole-2-carboxamide, 5-chloro-3-[[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B14229313.png)
